molecular formula C4H8O4S B13174879 Methyl2-sulfinopropanoate

Methyl2-sulfinopropanoate

Katalognummer: B13174879
Molekulargewicht: 152.17 g/mol
InChI-Schlüssel: GFZXJHXGWNZHQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl2-sulfinopropanoate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a sulfinyl group attached to a propanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl2-sulfinopropanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 2-sulfanylpropanoate using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl2-sulfinopropanoate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonates.

    Reduction: Reduction reactions can convert it back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfonates.

    Reduction: Sulfides.

    Substitution: Various substituted sulfinates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl2-sulfinopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms involving sulfinyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl2-sulfinopropanoate involves its reactivity with various nucleophiles and electrophiles. The sulfinyl group can participate in redox reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl2-sulfonopropanoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Methyl2-sulfanylpropanoate: The precursor in the synthesis of methyl2-sulfinopropanoate.

    Ethyl2-sulfinopropanoate: Similar compound with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its sulfinyl group provides distinct chemical properties compared to sulfonyl or sulfanyl groups, making it valuable in various synthetic applications.

Eigenschaften

Molekularformel

C4H8O4S

Molekulargewicht

152.17 g/mol

IUPAC-Name

1-methoxy-1-oxopropane-2-sulfinic acid

InChI

InChI=1S/C4H8O4S/c1-3(9(6)7)4(5)8-2/h3H,1-2H3,(H,6,7)

InChI-Schlüssel

GFZXJHXGWNZHQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.